molecular formula C4H10N2OS B12600974 2-Methyl-d-cysteinamide CAS No. 872851-77-9

2-Methyl-d-cysteinamide

Cat. No.: B12600974
CAS No.: 872851-77-9
M. Wt: 134.20 g/mol
InChI Key: QBHGMYNKZZRYOI-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-d-cysteinamide is an organic compound belonging to the class of alpha amino acid amides It is a derivative of cysteine, an amino acid containing a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-d-cysteinamide typically involves the reaction of 2-methylcysteine with an appropriate amide-forming reagent. One common method is the reaction of 2-methylcysteine with an acid chloride or anhydride in the presence of a base such as pyridine or sodium hydroxide. The reaction is usually carried out at room temperature and provides high yields .

Industrial Production Methods

Industrial production of this compound can involve biotechnological processes. For example, cells of microorganisms with stereoselective hydrolysis activity can be used to produce optically active 2-alkylcysteine derivatives, including this compound .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-d-cysteinamide undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The thiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Alkyl halides or other electrophiles.

Major Products Formed

Scientific Research Applications

2-Methyl-d-cysteinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-d-cysteinamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit tyrosinase-mediated dopachrome formation by chelating copper at the active site of the enzyme. This dual mechanism allows it to modulate melanin synthesis effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-d-cysteinamide is unique due to its specific structural features, such as the presence of a methyl group, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted applications in research and industry .

Properties

CAS No.

872851-77-9

Molecular Formula

C4H10N2OS

Molecular Weight

134.20 g/mol

IUPAC Name

(2S)-2-amino-2-methyl-3-sulfanylpropanamide

InChI

InChI=1S/C4H10N2OS/c1-4(6,2-8)3(5)7/h8H,2,6H2,1H3,(H2,5,7)/t4-/m1/s1

InChI Key

QBHGMYNKZZRYOI-SCSAIBSYSA-N

Isomeric SMILES

C[C@@](CS)(C(=O)N)N

Canonical SMILES

CC(CS)(C(=O)N)N

Origin of Product

United States

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